molecular formula C14H19N3O2S B7443013 N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide

N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide

Cat. No.: B7443013
M. Wt: 293.39 g/mol
InChI Key: WDKUWFMPWULNCC-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide: is an organic compound that features a pyrazole ring substituted with a sulfonamide group and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide typically involves the reaction of 4-tert-butylphenylhydrazine with 2-methyl-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, and alcohols in solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: The compound’s sulfonamide group is known for its antibacterial properties. Researchers are exploring its potential as an antibacterial agent, particularly against resistant strains of bacteria .

Industry: In the materials science industry, this compound is used in the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The sulfonamide group plays a crucial role in binding to the enzyme’s active site, while the pyrazole ring enhances the compound’s stability and specificity .

Comparison with Similar Compounds

  • N-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxamide
  • N-(4-tert-butylphenyl)-2-methylpyrazole-3-thiol
  • N-(4-tert-butylphenyl)-2-methylpyrazole-3-phosphate

Comparison: N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxamide and thiol analogs, the sulfonamide derivative exhibits enhanced stability and solubility. Additionally, the sulfonamide group provides better binding affinity to enzyme active sites, making it a more potent inhibitor .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-14(2,3)11-5-7-12(8-6-11)16-20(18,19)13-9-10-15-17(13)4/h5-10,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKUWFMPWULNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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